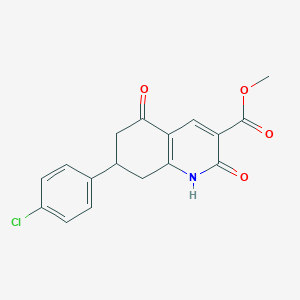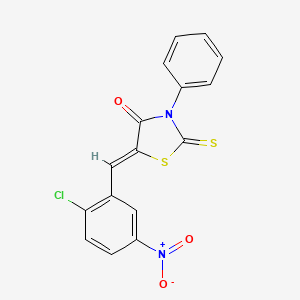![molecular formula C28H32FN5O B4614050 5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4614050.png)
5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves regioselective processes and can be achieved through microwave-assisted cyclocondensation reactions. For instance, one study presented a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, utilizing β-enaminones and NH-3-aminopyrazoles, followed by formylation with an iminium salt moiety (Castillo, Portilla, & Tigreros, 2018). This process underscores the versatility and efficiency in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by hydrogen-bonded chains and frameworks, which play a crucial role in their crystalline arrangements. For example, the study by Portilla et al. (2006) discusses the hydrogen-bonded chain of rings in a related pyrazolo[1,5-a]pyrimidine derivative, highlighting the significance of N—H⋯N hydrogen bonds in forming complex molecular structures (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that contribute to their diverse chemical properties. The compound's chemical behavior can be influenced by substituents on the pyrazolo[1,5-a]pyrimidine core, affecting its affinity and selectivity for certain biological receptors (Squarcialupi et al., 2017). This adaptability makes it a valuable scaffold for designing compounds with targeted biological activities.
科学的研究の応用
1. Adenosine Receptor Affinity and Selectivity
- Derivatives of 5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine have been synthesized targeting human adenosine A1 and A2A receptor subtypes. These compounds showed good affinity and selectivity, potentially useful in pharmacology and medicinal chemistry (Squarcialupi et al., 2017).
2. Preparation of Functional Fluorophores
- Research demonstrates the use of pyrazolo[1,5-a]pyrimidines as intermediates for preparing functional fluorophores. These compounds exhibited large Stokes shifts and strong fluorescence intensity, indicating their potential in developing fluorescent probes for biological or environmental applications (Castillo et al., 2018).
3. Biological Evaluation for Antibacterial and Anthelmintic Activity
- Synthesized compounds related to the core structure were evaluated for antibacterial and anthelmintic activity. The study revealed moderate activity, contributing to research in antimicrobial drug development (Sanjeevarayappa et al., 2015).
4. Crystallographic Studies
- Crystallographic analysis of similar compounds has been conducted, providing insights into molecular structures and interactions. This research is significant for understanding the physical and chemical properties of these compounds (Anthal et al., 2018).
5. Synthesis of Novel Heterocyclic Compounds
- Studies have explored the synthesis of novel compounds derived from pyrazolo[1,5-a]pyrimidines with potential anti-inflammatory and analgesic properties. This research contributes to the discovery of new therapeutic agents (Abu‐Hashem et al., 2020).
6. Hydrogen-Bonded Structures
- Research has shown that derivatives form hydrogen-bonded chains and frameworks, contributing to the understanding of molecular self-assembly and design of molecular materials (Portilla et al., 2006).
7. Regioselective Synthesis
- Studies on the solvent-free regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines offer insights into more efficient and environmentally friendly synthetic methodologies (Quiroga et al., 2008).
特性
IUPAC Name |
5-tert-butyl-7-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-17-26(34-27(31-25)22(18-30-34)21-8-6-5-7-9-21)33-14-12-32(13-15-33)19-20-10-11-24(35-4)23(29)16-20/h5-11,16-18H,12-15,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXYSVESLEGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4613975.png)
![2-[{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4613977.png)
![3-(3-chlorophenyl)-6,6-dimethyl-1-(2-methyl-2-propen-1-yl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4613981.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![ethyl 2-[({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4614030.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)
![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)
